3-Methylcytosine
Descripción
Propiedades
IUPAC Name |
6-amino-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPWZCZXAMXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941068, DTXSID80901521 | |
| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_648 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4776-08-3, 19380-02-0 | |
| Record name | 3-Methylcytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4-imino-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxymethylcytosine.
Reduction: It can be reduced back to cytosine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products
Oxidation: Hydroxymethylcytosine.
Reduction: Cytosine.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Role in RNA Modification
3-Methylcytosine is primarily recognized for its role in modifying transfer RNA (tRNA). The methylation of cytosine at position 32 (C32) within the anticodon loop of tRNA-Arg is catalyzed by specific methyltransferases, such as METTL2A and METTL2B. This modification is crucial for:
- tRNA Structure and Function : The presence of m3C32 influences tRNA folding and stability, facilitating accurate decoding during protein synthesis. Deficiency of m3C in tRNA has been linked to neurodevelopmental disorders, underscoring its biological significance in maintaining proper cellular function .
- Translation Efficiency : Studies have shown that m3C modifications can enhance the fidelity of translation by stabilizing the tRNA structure and optimizing interactions with ribosomes .
Implications in Disease
The presence and absence of this compound have been associated with various diseases:
- Neurological Disorders : Mutations in proteins involved in m3C formation, such as DALRD3, have been linked to severe forms of epileptic encephalopathy. These mutations result in a loss of m3C modification in tRNAs, suggesting a critical role for this modification in neurological health .
- Cancer : The generation of this compound can occur through aberrant DNA methylation processes, which may lead to genomic instability and contribute to carcinogenesis. Research indicates that this compound can be a marker for DNA damage and repair mechanisms, highlighting its potential role in cancer progression .
Detection and Quantification Techniques
Recent advancements have led to the development of techniques for detecting and quantifying m3C modifications:
- Transcriptome-Wide Identification : New methodologies allow for the identification of m3C sites with single-nucleotide resolution across various RNA species, providing insights into their functional roles within the transcriptome .
- Quantitative Analysis : Techniques such as mass spectrometry and high-throughput sequencing are being utilized to assess the stoichiometry and distribution of m3C modifications across different cellular contexts .
Mecanismo De Acción
3-Methylcytosine exerts its effects primarily through its incorporation into DNA, where it can alter gene expression by affecting the binding of transcription factors and other regulatory proteins. The methyl group at position 3 can interfere with normal base pairing and DNA replication, leading to mutations and changes in gene expression. The compound is recognized and repaired by the base excision repair pathway, involving enzymes such as DNA glycosylases .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
1-Methyladenine (1-meA)
- Structural and Functional Differences :
- 1-meA is methylated at the N1 position of adenine, causing steric hindrance in base pairing. Like 3-meC, it is repaired by ALKBH2/3 via oxidative demethylation .
- Substrate Specificity : ALKBH3 preferentially repairs 1-meA and 3-meC in single-stranded DNA/RNA, while ALKBH2 targets double-stranded DNA .
- Biological Impact : Both lesions block transcription and replication, but 1-meA is more prevalent in alkylation damage .
3-Methylthymine (3-meT)
- Structural Context :
5-Methylcytosine (5mC)
- Epigenetic vs. Damage Roles: 5mC is a stable epigenetic modification at CpG islands, regulating gene expression. Enzymatic Pathways: TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC), whereas ALKBH2/3 can also weakly oxidize 5mC, suggesting functional overlap .
4-Methylcytosine (4mC)
- Structural Distinction :
- Methylation at the N4 position of cytosine (4mC) occurs in bacterial DNA and is repaired by TET enzymes, unlike 3-meC, which is processed by ALKBH homologs .
- Mass Spectrometry : 3-meC and 4mC share similar fragmentation patterns (e.g., m/z 95.0240), complicating analytical differentiation without advanced techniques .
RNA Modifications (m3C)
- Functional Divergence: In RNA, 3-methylcytosine (m3C) is a conserved modification in tRNAs and rRNAs, influencing translation fidelity. Enzymatic Regulation: ALKBH3 demethylates m3C in tRNA to promote protein synthesis in cancer cells, linking RNA methylation to oncogenesis .
Data Tables
Table 2: Methylation Lesions Induced by Alkylating Agents
| Agent | Major Lesions | 3-meC Proportion | Context | |
|---|---|---|---|---|
| MMS | 7-meG, 3-meA | <1% | dsDNA/ssDNA | |
| DMN | 7-meG | <1% | dsDNA | |
| Methylparathion | 7-meG, 3-meA, 3-meC | ~20% | ssDNA |
Research Findings and Implications
- Cancer Resistance : ALKBH3 overexpression in prostate and lung cancers promotes repair of 3-meC, conferring resistance to alkylating chemotherapies (e.g., temozolomide) .
- Cross-Species Conservation : The repair mechanism for 3-meC is evolutionarily conserved from E. coli AlkB to human ALKBH2/3, underscoring its biological importance .
- Analytical Challenges : Differentiating 3-meC from 4mC or RNA m3C requires high-resolution mass spectrometry or enzymatic assays, highlighting technical hurdles in biomarker studies .
Actividad Biológica
3-Methylcytosine (3meC) is a methylated derivative of cytosine that plays a significant role in various biological processes, particularly in the context of DNA and RNA modifications. Its biological activity is closely linked to DNA damage, repair mechanisms, and implications in cancer biology. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is formed through non-enzymatic methylation processes and can arise from exposure to alkylating agents. It is characterized as a mutagenic lesion that can disrupt normal base pairing in DNA, potentially leading to replication errors and genomic instability. The biological significance of 3meC has gained attention due to its implications in cancer and other diseases.
Formation and Repair
This compound lesions are primarily generated by alkylating agents, which are both environmental and therapeutic. The human body employs various repair mechanisms to address these lesions:
- AlkB Homologues : These proteins play a crucial role in the oxidative demethylation of 3meC, restoring the original cytosine base. If AlkB proteins are non-functional or overwhelmed, the lesions persist, leading to potential mutagenesis .
- DNA Polymerases : Studies have shown that different families of DNA polymerases exhibit varying abilities to bypass 3meC lesions. For instance:
Role in Cancer
The presence of this compound has been linked to cancer biology, where it may contribute to genomic instability:
- Methylation Patterns : Changes in DNA methylation patterns, including the accumulation of 3meC, are often observed in cancer cells. This can lead to disruptions in gene expression and contribute to tumorigenesis .
- Repair Pathway Deficiencies : In cases where the repair pathways for 3meC are compromised, such as mutations in AlkB homologues or polymerases, there is an increased risk for mutations that drive cancer progression .
Case Studies
- Epileptic Encephalopathy : A study identified mutations in the DALRD3 gene affecting m3C formation in arginine tRNAs, implicating this modification in neurological disorders. Patients with these mutations exhibited severe developmental delays and loss of m3C modification .
- Pancreatic Adenocarcinoma : Elevated levels of HsMETTL8 expression were correlated with increased cell proliferation and poor prognosis. This suggests that alterations in m3C-related methyltransferases can significantly impact cancer outcomes .
Data Table: Effects of this compound on DNA Polymerases
| Polymerase Family | Effect on 3meC | Bypass Efficiency | Misincorporation Preference |
|---|---|---|---|
| B-family | Impaired | Low | N/A |
| X-family | Blocked | None | N/A |
| Y-family | Successful | High | Pol η: dATP; Pol ι: dTTP |
Q & A
Q. How can 3-Methylcytosine (3mC) be reliably detected in DNA or RNA?
Methodological Answer:
- Antibody-based detection : Use polyclonal antibodies raised against 3-methylcytidine (e.g., Active Motif’s 3mC antibody, validated for dot blot, ICC, and IF applications). Ensure specificity by comparing signals in wild-type vs. repair-deficient cell lines (e.g., AlkB homolog knockouts) .
- High-throughput sequencing : Apply tools like HAMR (High-Throughput Annotation of Modified Ribonucleotides), which uses RNA-seq data to predict 3mC sites. Validate predictions via mutagenesis or comparative analysis with antibody-based results .
- Mass spectrometry : Quantify 3mC levels using LC-MS/MS with stable isotope-labeled internal standards to distinguish enzymatic vs. non-enzymatic methylation .
Q. What DNA repair pathways address 3mC-induced mutagenesis?
Methodological Answer:
- Base excision repair (BER) : Use inhibitors (e.g., PARP inhibitors) to assess BER’s role in 3mC repair. Compare repair efficiency in cell lines with/without functional BER proteins .
- AlkB homologs : Employ AlkB-deficient E. coli or mammalian cell models to study 3mC repair kinetics. Overexpress human ALKBH2/3 to rescue repair defects and quantify mutation rates via Sanger sequencing .
Q. How is 3mC synthesized and characterized experimentally?
Methodological Answer:
- Chemical synthesis : Methylate cytosine at the N3 position using methylating agents (e.g., methyl iodide) under controlled pH. Validate products via TLC and NMR spectroscopy (e.g., compare δH and δC shifts in ¹H/¹³C NMR spectra) .
- Purity assessment : Use HPLC with UV detection (260 nm) and mass spectrometry to confirm absence of side products (e.g., 5-methylcytosine or unreacted cytosine) .
Q. What are the biological consequences of 3mC accumulation?
Methodological Answer:
- Proliferation assays : Treat cells with methylating agents (e.g., methyl methanesulfonate) and measure growth inhibition via MTT assays. Correlate 3mC levels (via dot blot) with cell cycle arrest (flow cytometry) .
- Mutagenicity studies : Perform whole-genome sequencing in repair-deficient models to identify 3mC-induced C→T transitions or replication fork stalling .
Advanced Research Questions
Q. How to resolve discrepancies in reported mutagenic effects of 3mC across studies?
Methodological Answer:
- Model system optimization : Compare repair capacity in prokaryotic (e.g., E. coli AlkB mutants) vs. eukaryotic systems (e.g., ALKBH2/3 knockouts) under identical methylation conditions .
- Dose-response analysis : Titrate methylating agents to establish thresholds for BER vs. AlkB-mediated repair dominance. Use qPCR to quantify repair gene expression changes .
Q. How can HAMR be adapted to study 3mC in diverse organisms or low-abundance RNA?
Methodological Answer:
- Pipeline customization : Adjust HAMR’s statistical thresholds (e.g., p-value cutoffs) for low-coverage RNA-seq datasets. Validate predictions with orthogonal methods (e.g., antibody-based enrichment) in non-model organisms .
- Single-cell RNA-seq integration : Combine HAMR with scRNA-seq to map 3mC distribution in rare cell populations (e.g., stem cells), ensuring adequate spike-in controls for technical variability .
Q. What experimental designs quantify the efficiency of 3mC repair pathways in vivo?
Methodological Answer:
- Kinetic assays : Use pulse-chase experiments with ³H-labeled methyl donors to track 3mC repair rates. Compare half-lives in wild-type vs. repair-deficient models .
- Competitive repair assays : Co-transfect plasmids containing 3mC lesions and repair pathway-specific inhibitors (e.g., siRNA against ALKBH2). Measure lesion persistence via restriction enzyme digestion .
Q. How to distinguish enzymatic vs. non-enzymatic 3mC formation in genomic DNA?
Methodological Answer:
- Metabolic labeling : Feed cells ¹³C-labeled SAM (S-adenosyl methionine) and track 3mC incorporation via LC-MS/MS. Enzymatic methylation will show SAM-dependent labeling .
- Oxidative stress models : Induce ROS (e.g., H₂O₂ treatment) to promote non-enzymatic methylation. Compare 3mC levels in ROS-exposed vs. SAM-supplemented conditions .
Q. What methodologies assess 3mC’s role in long-term genomic instability?
Methodological Answer:
- Longitudinal mutation tracking : Use CRISPR-barcoded cell lines to trace 3mC-induced mutations over multiple generations. Combine with whole-exome sequencing to map mutation hotspots .
- Telomere-specific analysis : Apply FISH or nanopore sequencing to study 3mC accumulation in telomeric regions and its impact on telomerase activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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